molecular formula C6H6BrNO B1281786 5-Bromo-2-methylpyridin-3-ol CAS No. 91420-25-6

5-Bromo-2-methylpyridin-3-ol

Cat. No. B1281786
CAS RN: 91420-25-6
M. Wt: 188.02 g/mol
InChI Key: KTXDLMQWUZXRPA-UHFFFAOYSA-N
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Patent
US06743812B1

Procedure details

The 5-bromo-2-methyl-3-pyridinol, required for the syntheses of the brominated dihydrofuro- and dihydropyranopyridines, is produced by standard transformations of commercially available materials. Thus, 2-methyinicotinic acid (Aldrich Chemical Company) can be converted, by sequential treatment with thionyl chloride, bromine, and ammonia (methodology described by C. V. Greco et al., J. Heterocyclic Chem. 7: 761-766 (1970)), into 5-bromo-2-methylnicotinamide. Hofmann rearrangement of 5-bromo-2-methylnicotinamide with hypochlorite will give 3-amino-5-bromo-2-methylpyridine, which can be converted to 5-bromo-2-methyl-3-pyridinol by diazotization with sodium nitrite in aqueous sulfuric acid. Alternatively, alanine ethyl ester (Aldrich Chemical Company) is converted (using ethyl formate) into its N-formyl derivative, which is then converted to 5-ethoxy-4-methyloxazole using phosphorous pentoxide (N. Takeo et al., Japan Patent No. 45,012,732). Diels-Alder reaction of 5-ethoxy-4-methyloxazole with acrylonitrile gives 5-hydroxy-6-methylnicotinonitrile (T. Yoshikawa et al., Chem. Pharm. Bull. 13: 873 (1965)), which is converted to 5-amino-2-methyl-3-pyridinol by hydration (nitrite amide) and Hofmann rearrangement (Y. Morisawa et al., Agr. Biol. Chem. 39: 1275-1281 (1975)). The 5-amino-2-methyl-3-pyridinol can then be converted, by diazotization in the presence of cuprous bromide, to the desired 5-bromo-2-methyl-3-pyridinol.
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reactant
Reaction Step One
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
N-formyl
Quantity
0 (± 1) mol
Type
reactant
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reactant
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Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([OH:9])[C:5]([CH3:8])=[N:6][CH:7]=1.N([O-])=O.[Na+].C(OC(=O)[C@H:18](C)[NH2:19])C.C(OCC)=O.C(OC1OC=NC=1C)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C(#N)C=C>S(=O)(=O)(O)O>[OH:9][C:4]1[C:5]([CH3:8])=[N:6][CH:7]=[C:2]([CH:3]=1)[C:18]#[N:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC([C@@H](N)C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Step Six
Name
N-formyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(N=CO1)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(N=CO1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NC=C(C#N)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.